molecular formula C17H17NO3 B2523397 Methyl 2-[(4-ethylbenzoyl)amino]benzoate CAS No. 842119-20-4

Methyl 2-[(4-ethylbenzoyl)amino]benzoate

Cat. No.: B2523397
CAS No.: 842119-20-4
M. Wt: 283.327
InChI Key: LSHUCSASWQTCKQ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-ethylbenzoyl substituent at the 2-amino position of the benzoic acid scaffold. This compound belongs to the broader class of anthranilic acid derivatives, which are characterized by their amino-substituted benzoate structures. Such compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties.

Properties

IUPAC Name

methyl 2-[(4-ethylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-12-8-10-13(11-9-12)16(19)18-15-7-5-4-6-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHUCSASWQTCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-ethylbenzoyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, followed by esterification with methanol to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Methyl 2-[(4-ethylbenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-ethylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the benzoyl group, the ester moiety, and the amino linkage. Key examples include:

Compound Name Substituent on Benzoyl Ester Group Key Structural Feature Reference
Methyl 2-[(4-methylpentan-2-yl)amino]benzoate 4-Methylpentan-2-yl Methyl Branched alkyl chain on amino group
Methyl 2-[(4-methoxy-4-oxobutan-2-yl)amino]benzoate Methoxy-oxobutyl Methyl Esterified β-keto group
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate Ethoxy-oxobutyl Methyl Ethyl ester in side chain
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-Chlorobenzoyl Ethyl Chlorine substituent; diethylaminoethyl ester
Methyl 2-{[(2E)-3-(4-methylphenyl)acryloyl]amino}benzoate 4-Methylphenyl acryloyl Methyl α,β-Unsaturated ketone linkage

Key Observations :

  • Lipophilicity : The 4-ethylbenzoyl group in the target compound enhances lipophilicity compared to analogues with shorter alkyl chains (e.g., methyl) or polar groups (e.g., methoxy-oxobutyl). This may improve membrane permeability in biological applications .
  • Steric Effects : Branched alkyl chains (e.g., 4-methylpentan-2-yl in ) introduce steric hindrance, which could reduce binding affinity in enzyme inhibition studies.

Physicochemical Properties

Data from analogues suggest trends in physical properties:

Property Target Compound (Predicted) Methyl 2-[(4-methylpentan-2-yl)amino]benzoate Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate
Melting Point (°C) 110–115 (estimated) 98–100 Liquid at RT
Solubility Low in water, high in DMSO Similar High in chloroform
IR (C=O stretch, cm⁻¹) ~1700 (ester) 1695–1710 1685–1705
$^1$H NMR (δ, ppm) 8.2 (aromatic H), 3.9 (OCH₃) 8.3 (aromatic H), 3.8 (OCH₃) 4.1 (CH₂CH₃)

Notes:

  • The target compound’s solid-state stability is expected to exceed that of liquid analogues (e.g., ).
  • IR and NMR data align with the presence of ester and amide functionalities across all compounds .

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